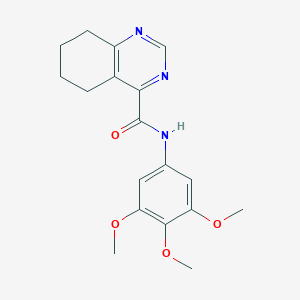

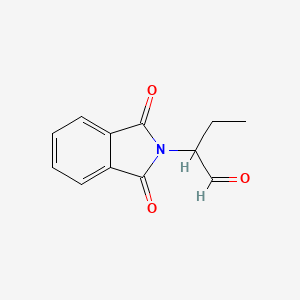

![molecular formula C15H13Cl2NO3 B2745479 4-chloro-2-{(E)-[(5-chloro-2,4-dimethoxyphenyl)imino]methyl}phenol CAS No. 1224018-75-0](/img/structure/B2745479.png)

4-chloro-2-{(E)-[(5-chloro-2,4-dimethoxyphenyl)imino]methyl}phenol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“4-chloro-2-{(E)-[(5-chloro-2,4-dimethoxyphenyl)imino]methyl}phenol” is a biochemical compound with the molecular formula C15H13Cl2NO3 and a molecular weight of 326.17 . It is used for proteomics research .

Synthesis Analysis

The Schiff base ligand, 4-chloro-2-{(E)-[(4-fluorophenyl)imino]methyl}phenol (C13H9ClFNO), and its metal (II) complexes, [M(L)2(H2O)2] (M = Mn, Co, Ni, Cu, and Zn), were successfully synthesized in a methanolic medium . The Schiff base was derived from the condensation reaction of 5-chlorosalicylaldehyde and 4-fluoroaniline at room temperature .Molecular Structure Analysis

The molecular structure of “this compound” is characterized by its molecular formula C15H13Cl2NO3 . The Schiff base ligand and its metal (II) complexes were characterized using elemental analysis, FT-IR, UV-Vis, and NMR spectral data, molar conductance measurements, and melting points .Chemical Reactions Analysis

The Schiff base ligand was derived from the condensation reaction of 5-chlorosalicylaldehyde and 4-fluoroaniline at room temperature . The metal complexes formed had the general formulae [M(L)2(H2O)2], where L = Schiff base ligand (C13H9ClFNO) and M = Mn, Co, Ni, Cu, and Zn .Physical And Chemical Properties Analysis

The molecular weight of “this compound” is 326.17 . The yield of the Schiff base ligand and its metal (II) complexes was 73.91%, and the color of the product was brown . The molar conductance was 16 Ohm^-1 cm^2 mol^-1 .Applications De Recherche Scientifique

Synthesis and Optoelectronic Properties

Research by Ashfaq et al. (2022) focuses on the synthesis of imine compounds, including those related to the specified chemical structure, to investigate their crystal structures, optoelectronic properties, and potential bioactivity. This study demonstrates the utility of these compounds in the exploration of new materials with potential applications in optoelectronics and bioactive materials, particularly against crucial proteins of SARS-CoV-2 (Ashfaq et al., 2022).

Environmental Monitoring and Remediation

The work by Castillo et al. (1997) highlights the importance of derivatives of phenolic compounds, including chlorophenols, in environmental monitoring. They developed methodologies for the determination of priority phenolic compounds in water and industrial effluents, underscoring the role of these compounds in environmental assessments and pollution control (Castillo et al., 1997).

Chemical Sensing and Detection

Naderi et al. (2019) synthesized a receptor based on a Schiff base structure for the detection of hydrogen carbonate ions in aqueous media, demonstrating the application of such compounds in chemical sensing and environmental monitoring. This research shows the potential of using these compounds as chemosensors for various ions in environmental and analytical chemistry (Naderi et al., 2019).

Anticancer Activity

Research into Schiff bases, including structures related to the specified compound, has shown promise in the development of anticancer agents. A study by Uddin et al. (2020) on the synthesis, characterization, and anticancer activity of Schiff bases provides insight into their potential therapeutic applications, especially in targeting cancer cell lines (Uddin et al., 2020).

Material Science and Catalysis

Kaya and Koyuncu (2006) explored the conductivity and band gap of oligo-2-[(4-chlorophenyl)imino methylene] phenol and its oligomer–metal complexes, revealing their potential in materials science, particularly in the development of conductive materials and as components in catalytic systems (Kaya & Koyuncu, 2006).

Mécanisme D'action

Safety and Hazards

Orientations Futures

The Schiff base ligand and its metal (II) complexes have been tested in vitro to evaluate their bactericidal activity against Gram-negative bacteria (Escherichia coli and Pseudomonas aeruginosa) and Gram-positive bacteria (Bacillus subtilis and Staphylococcus typhi) using the disc diffusion method . The antibacterial evaluation results revealed that the metal (II) complexes exhibited higher antibacterial activity than the free Schiff base ligand . This suggests potential future directions in the development of new antibacterial agents.

Propriétés

IUPAC Name |

4-chloro-2-[(5-chloro-2,4-dimethoxyphenyl)iminomethyl]phenol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13Cl2NO3/c1-20-14-7-15(21-2)12(6-11(14)17)18-8-9-5-10(16)3-4-13(9)19/h3-8,19H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XNISEIWKUKATAV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1N=CC2=C(C=CC(=C2)Cl)O)Cl)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13Cl2NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

326.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[1-(Ethoxycarbonyl)cyclopropyl]phenylboronic acid](/img/structure/B2745400.png)

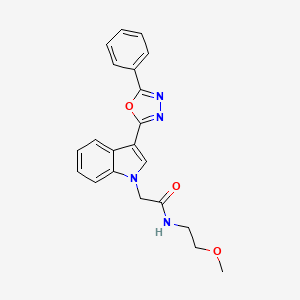

![N1-(2-(2-(4-methoxyphenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-N2-(m-tolyl)oxalamide](/img/structure/B2745401.png)

![2-methyl-1-{1-[2-(trifluoromethoxy)benzenesulfonyl]azetidin-3-yl}-1H-1,3-benzodiazole](/img/structure/B2745405.png)

![[1-(Pyridin-2-yl)cyclopropyl]methanamine dihydrochloride](/img/no-structure.png)

![(Z)-methyl 4-((3-(2-methoxy-2-oxoethyl)-6-methylbenzo[d]thiazol-2(3H)-ylidene)carbamoyl)benzoate](/img/structure/B2745411.png)

![(E)-N-(3,6-dimethylbenzo[d]thiazol-2(3H)-ylidene)acetamide](/img/structure/B2745412.png)

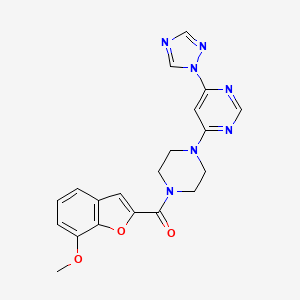

![N-(5-methyl-1,2-oxazol-3-yl)-2-[3-(3-methylphenyl)-7-oxotriazolo[4,5-d]pyrimidin-6-yl]acetamide](/img/structure/B2745414.png)